molecular formula C14H22O B7846075 1-(4-tert-Butylphenyl)-1-butanol

1-(4-tert-Butylphenyl)-1-butanol

Cat. No.: B7846075
M. Wt: 206.32 g/mol
InChI Key: YRXKNOZWHKKECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylphenyl)-1-butanol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group and a butanol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-tert-Butylphenyl)-1-butanol can be synthesized through several methods, including:

  • Grignard Reaction: Reacting 4-tert-butylphenyl magnesium bromide with butanal in the presence of anhydrous ether.

  • Reduction of Ketones: Reducing 4-tert-butylphenyl-1-butanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound is typically produced via catalytic hydrogenation of the corresponding ketone, 4-tert-butylphenyl-1-butanone, using a palladium or nickel catalyst under high pressure and temperature.

Chemical Reactions Analysis

Types of Reactions: 1-(4-tert-Butylphenyl)-1-butanol undergoes various chemical reactions, including:

  • Oxidation: Oxidation of the butanol group can yield 4-tert-butylphenyl-1-butanone.

  • Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

  • Reduction: The compound can be reduced to form 4-tert-butylphenylmethanol.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO3) in acidic medium.

  • Substitution Reactions: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: 4-tert-Butylphenyl-1-butanone.

  • Substitution Reactions: Nitro- or bromo-substituted derivatives.

  • Reduction: 4-tert-Butylphenylmethanol.

Scientific Research Applications

1-(4-tert-Butylphenyl)-1-butanol is utilized in various scientific research fields:

  • Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, including antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in drug development.

  • Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-tert-Butylphenyl)-1-butanol exerts its effects involves its interaction with molecular targets and pathways. The compound's antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals and preventing oxidative stress.

Comparison with Similar Compounds

1-(4-tert-Butylphenyl)-1-butanol is compared to other similar compounds, such as:

  • 4-tert-Butylphenol: Similar structure but lacks the butanol group.

  • 1-(4-Methoxyphenyl)-1-butanol: Similar butyl group but with a methoxy substituent on the phenyl ring.

  • 1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains additional functional groups and structural complexity.

Properties

IUPAC Name

1-(4-tert-butylphenyl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-6-13(15)11-7-9-12(10-8-11)14(2,3)4/h7-10,13,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXKNOZWHKKECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-tert-Butylphenyl)-1-butanol
Reactant of Route 2
Reactant of Route 2
1-(4-tert-Butylphenyl)-1-butanol
Reactant of Route 3
Reactant of Route 3
1-(4-tert-Butylphenyl)-1-butanol
Reactant of Route 4
Reactant of Route 4
1-(4-tert-Butylphenyl)-1-butanol
Reactant of Route 5
Reactant of Route 5
1-(4-tert-Butylphenyl)-1-butanol
Reactant of Route 6
Reactant of Route 6
1-(4-tert-Butylphenyl)-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.